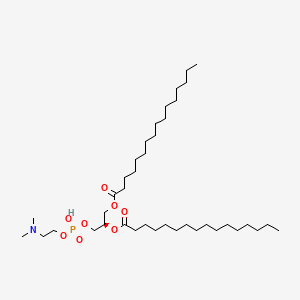

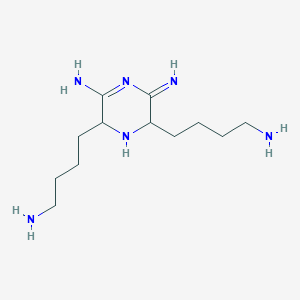

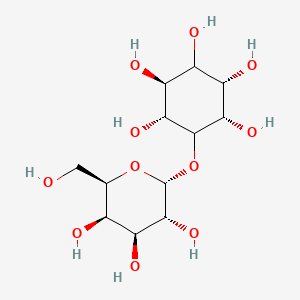

![molecular formula C19H26ClN3 B1243306 (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride CAS No. 149654-41-1](/img/structure/B1243306.png)

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride

Übersicht

Beschreibung

Herstellungsmethoden

Die Synthese von U 92016A umfasst mehrere Schritte. Eine der berichteten Methoden beinhaltet die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung der Zwischenverbindung, einem substituierten Tetrahydro-3H-benz[e]indol.

Reaktionsbedingungen: Die Zwischenverbindung wird dann unter bestimmten Bedingungen mit Dipropylamin umgesetzt, um das Endprodukt U 92016A zu bilden. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Triethylamin.

Reinigung: Das Endprodukt wird durch Techniken wie Säulenchromatographie gereinigt, um eine hochreine Verbindung zu erhalten.

Industrielle Produktionsmethoden für U 92016A sind nicht weit verbreitet, aber die Synthese im Labor bietet eine Grundlage für die Skalierung des Produktionsprozesses.

Wissenschaftliche Forschungsanwendungen

U 92016A wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht:

Pharmakologie: Als selektiver Agonist des 5-Hydroxytryptamin-1A-Rezeptors wird U 92016A verwendet, um die Rolle dieses Rezeptors bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Es wurde auf sein Potenzial als anxiolytisches und antidepressives Mittel untersucht.

Neurowissenschaften: Die Verbindung wird in der Neurowissenschaftenforschung eingesetzt, um die Mechanismen der Serotonin-Signalübertragung und ihre Auswirkungen auf die Gehirnfunktion zu verstehen.

Medizin: U 92016A hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Angstzuständen und Depressionen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der analytischen Chemie verwendet.

Wirkmechanismus

U 92016A übt seine Wirkung aus, indem es mit hoher Affinität an den 5-Hydroxytryptamin-1A-Rezeptor bindet. Diese Bindung führt zur Aktivierung des Rezeptors, die wiederum die Aktivität von nachgeschalteten Signalwegen moduliert. Die Verbindung verringert den durch Forskolin induzierten Anstieg der zyklischen AMP-Synthese, was auf ihre Rolle bei der Hemmung der Adenylatcyclase-Aktivität hinweist . Zusätzlich hemmt U 92016A die Feuerrate von 5-Hydroxytryptamin-Neuronen im dorsalen Raphekern und senkt den arteriellen Blutdruck bei spontan hypertensiven Ratten .

Wirkmechanismus

Target of Action

U 92016A, also known as U92016A (hydrochloride), (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride, or U-92016A, primarily targets the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylyl cyclase .

Mode of Action

U 92016A acts as a potent, high efficacy, and selective 5-HT1A receptor full agonist . It binds with high affinity to human 5-HT1A receptors expressed in Chinese hamster ovary cells . Radioligand binding studies indicate that U 92016A is selective for the 5-HT1A receptor over other biogenic amine receptors . In cells expressing the human 5HT1A receptor, U 92016A decreases the forskolin-induced increase in cyclic AMP synthesis .

Biochemical Pathways

The primary biochemical pathway affected by U 92016A is the serotonergic pathway . As a 5-HT1A receptor agonist, U 92016A can decrease the production of cyclic AMP, a secondary messenger involved in many biological responses . This action can lead to various downstream effects, including a decrease in neuronal firing rate .

Pharmacokinetics

U 92016A displays excellent potency and a long duration of action . It is orally active, with a calculated bioavailability of 45% . This suggests that U 92016A is well-absorbed and can effectively reach its target sites in the body .

Result of Action

The activation of 5-HT1A receptors by U 92016A leads to a variety of physiological effects. For instance, it potently decreases rectal temperature in mice . It also elicits the 5-HT-mediated syndrome in rats, resulting in a dose-related decrease in 5-hydroxytryptophan accumulation . Additionally, U 92016A decreases arterial blood pressure in spontaneously hypertensive rats and inhibits sympathetic nerve activity in cats .

Action Environment

The action of U 92016A can be influenced by various environmental factors. For example, the compound’s bioavailability and efficacy can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

Biochemische Analyse

Biochemical Properties

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells. Additionally, the compound may interact with receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and differentiation . By inhibiting EGFR, the compound can potentially reduce cell proliferation and induce apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, such as EGFR and BRAFV600E . The compound binds to the active sites of these kinases, preventing their normal function and thereby disrupting the signaling pathways they regulate. This inhibition can lead to changes in gene expression and cellular behavior, ultimately affecting cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites . Understanding these pathways can provide insights into the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, it can accumulate in certain compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its function and activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

Vorbereitungsmethoden

The synthesis of U 92016A involves several steps. One of the methods reported includes the following steps:

Starting Material: The synthesis begins with the preparation of the intermediate compound, which is a substituted tetrahydro-3H-benz[e]indole.

Reaction Conditions: The intermediate is then reacted with dipropylamine under specific conditions to form the final product, U 92016A. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine.

Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial production methods for U 92016A are not widely reported, but the synthesis in a laboratory setting provides a basis for scaling up the production process.

Analyse Chemischer Reaktionen

U 92016A unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: U 92016A kann reduziert werden, um reduzierte Derivate zu bilden, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine der funktionellen Gruppen durch eine andere Gruppe ersetzt wird. Übliche Reagenzien für diese Reaktionen sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen verschiedene substituierte Analoga liefern können.

Vergleich Mit ähnlichen Verbindungen

U 92016A ist einzigartig in seiner hohen Potenz und Selektivität für den 5-Hydroxytryptamin-1A-Rezeptor. Ähnliche Verbindungen umfassen:

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): Ein weiterer selektiver Agonist des 5-Hydroxytryptamin-1A-Rezeptors, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Buspiron: Ein partieller Agonist des 5-Hydroxytryptamin-1A-Rezeptors, der klinisch als Anxiolytikum eingesetzt wird.

Gepiron: Ähnlich wie Buspiron ist es ein partieller Agonist des 5-Hydroxytryptamin-1A-Rezeptors mit potenziellen antidepressiven Wirkungen.

Ipsapiron: Ein weiterer partieller Agonist des 5-Hydroxytryptamin-1A-Rezeptors, der auf seine anxiolytischen Eigenschaften untersucht wurde.

U 92016A zeichnet sich durch seine hohe intrinsische Aktivität und lange Wirkdauer aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKAMFNZKKRFJ-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149654-41-1 | |

| Record name | 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149654-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-92016A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U-92016A hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does U-92016A interact with its target and what are the downstream effects?

A1: U-92016A exhibits high affinity binding to the human 5-HT1A receptor. [] Upon binding, it acts as an agonist, meaning it activates the receptor. This activation leads to a decrease in forskolin-induced cyclic AMP synthesis, indicating its effect on the downstream signaling pathway. [] This mechanism contributes to its various pharmacological effects, including the reduction of rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, and a decrease in arterial blood pressure in spontaneously hypertensive rats. []

Q2: What is known about the Structure-Activity Relationship (SAR) of U-92016A?

A2: While the provided research paper [] primarily focuses on characterizing U-92016A, it doesn't delve into specific SAR studies. To understand the impact of structural modifications on activity, potency, and selectivity, further research focusing on analogs and derivatives of U-92016A would be needed.

Q3: What in vitro and in vivo efficacy data is available for U-92016A?

A3: The research demonstrates U-92016A's in vitro efficacy through its binding to human 5-HT1A receptors expressed in cell lines and its effect on cyclic AMP synthesis. [] In vivo efficacy is showcased through various animal models. These include a reduction in rectal temperature in mice, the elicitation of the 5-HT-mediated syndrome in rats, a decrease in blood pressure in spontaneously hypertensive rats, and inhibition of sympathetic nerve activity in cats. [] These findings highlight its potential for further investigation in specific therapeutic areas.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

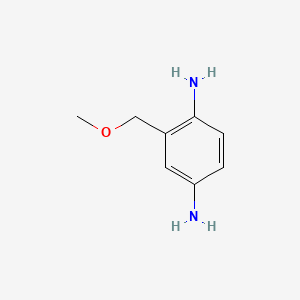

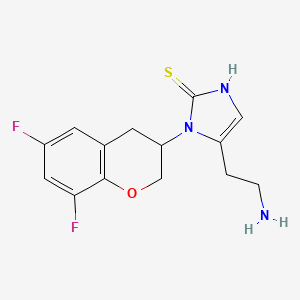

![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)

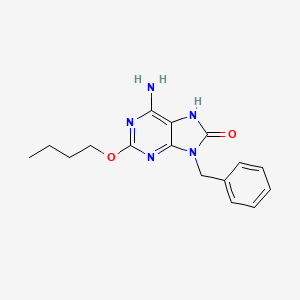

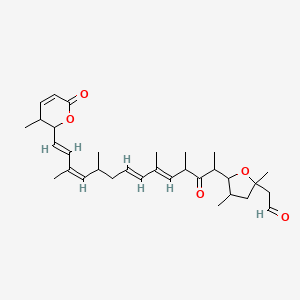

![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)

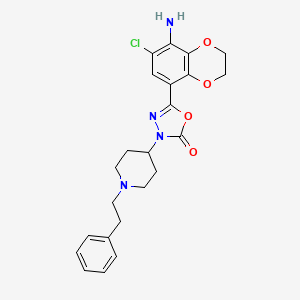

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)

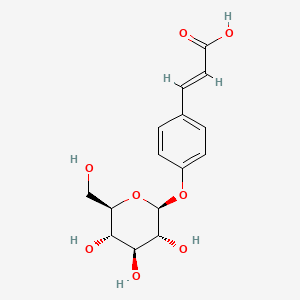

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)